molecular formula C9H8N2O2 B018239 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one CAS No. 155818-89-6

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one

Cat. No.: B018239
CAS No.: 155818-89-6
M. Wt: 176.17 g/mol
InChI Key: NDXCSLGFVXYJFG-UHFFFAOYSA-N
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Description

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl bromides to form acylethynyl pyrroles, followed by intramolecular cyclization to yield the desired pyrrolopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrolopyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, dihydropyrrolo derivatives, and various substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one is unique due to its specific acetyl group and the dihydropyrrolo structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-acetyl-2H-pyrrolo[2,3-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-5-8(13)7-3-2-4-10-9(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXCSLGFVXYJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473716
Record name 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155818-89-6
Record name 1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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